molecular formula C7H13N3 B13301715 3-(2-Methylpropyl)-1H-pyrazol-4-amine

3-(2-Methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B13301715
M. Wt: 139.20 g/mol
InChI Key: XHMDLYURBJZHSG-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a 2-methylpropyl group attached to the third carbon of the pyrazole ring and an amine group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

3-(2-Methylpropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropyl)-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    4-Amino-3-(2-methylpropyl)-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

    3-(2-Methylpropyl)-1H-pyrazol-5-amine: The position of the amine group is different, which can influence its interaction with molecular targets.

Uniqueness

3-(2-Methylpropyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the 2-methylpropyl and amine groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-5(2)3-7-6(8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

XHMDLYURBJZHSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)N

Origin of Product

United States

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